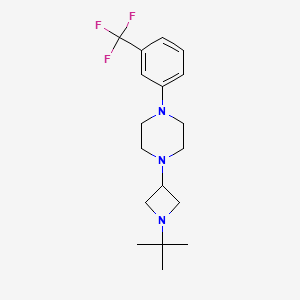

N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine

CAS No.: 223381-91-7

Cat. No.: VC20420400

Molecular Formula: C18H26F3N3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 223381-91-7 |

|---|---|

| Molecular Formula | C18H26F3N3 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 1-(1-tert-butylazetidin-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |

| Standard InChI | InChI=1S/C18H26F3N3/c1-17(2,3)24-12-16(13-24)23-9-7-22(8-10-23)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,16H,7-10,12-13H2,1-3H3 |

| Standard InChI Key | CKBXHVBWXOXFGK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)N1CC(C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 1-(tert-butyl)-3-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]azetidine. Its molecular formula is C₁₈H₂₅F₃N₄, with a molecular weight of 366.41 g/mol.

Structural Features

-

Azetidine core: A saturated four-membered ring with one nitrogen atom.

-

Piperazinyl substituent: A six-membered diamine ring providing two nitrogen atoms for hydrogen bonding.

-

m-Trifluoromethylphenyl group: A benzene ring with a -CF₃ group at the meta position, conferring lipophilicity and electron-withdrawing properties.

-

t-Butyl group: A bulky tertiary alkyl group attached to the azetidine nitrogen, reducing ring strain and enhancing solubility in organic solvents .

Synthesis and Manufacturing

The synthesis of N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine involves sequential functionalization of the azetidine ring, as detailed in patents WO2000063168A1 and WO1999019297A1 .

Key Synthetic Steps

-

Azetidine Ring Formation:

-

Deprotection and Hydrogenation:

-

Final Alkylation:

Optimization Data

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Nucleophilic Substitution | 4-(m-CF₃C₆H₄)piperazine, MeCN, 55°C, 12h | 78% | |

| Hydrogenation | Pd(OH)₂/C, H₂ (40 psi), 60°C, 72h | 89.5% | |

| Salt Formation | HCl gas, EtOH, reflux | 62–89% |

Physicochemical Properties

The compound is typically isolated as a hydrochloride salt, appearing as a white crystalline solid. Key properties include:

-

Solubility:

-

Stability:

Pharmacological Applications

N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine serves as a precursor for bioactive molecules:

Neurokinin (NK₁) Antagonists

The piperazinyl group interacts with NK₁ receptors, making it a candidate for treating emesis and depression. Patents highlight its use in compounds with sub-nanomolar IC₅₀ values .

Fluoroquinolone Antibiotics

The azetidine moiety enhances bacterial DNA gyrase inhibition. Derivatives show activity against Staphylococcus aureus and Escherichia coli at MIC values of ≤1 μg/mL .

Recent Advances and Future Directions

Recent improvements in reductive amination using sodium tris(acetoxy)borohydride have streamlined synthesis, achieving 100% yield in model reactions . Future research may explore:

-

Polypharmacology: Dual NK₁/SSRI activity for antidepressant development.

-

Prodrug Formulations: Enhancing oral bioavailability via ester prodrugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume